N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl and methylphenyl groups attached to a glycyl-lysine backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can be compared with other similar compounds, such as:
- N-[(4-Fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl-N-ethyl-Nα-(3-methoxybenzyl)phenylalaninamide
- N-[(4-Fluorophenyl)(phenyl)methyl]glycine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
CAS No. |
918436-07-4 |
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Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(4-fluorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H29FN4O2/c1-16-5-11-19(12-6-16)26-22(29)20(4-2-3-13-24)27-21(28)15-25-14-17-7-9-18(23)10-8-17/h5-12,20,25H,2-4,13-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
UMOWXQFKFHBZPS-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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